(3Z)-3-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-1-(2-chlorobenzyl)-1,3-dihydro-2H-indol-2-one
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Overview
Description
The compound “(3Z)-3-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-1-(2-chlorobenzyl)-1,3-dihydro-2H-indol-2-one” is a complex organic molecule that belongs to the class of thiazolidinones
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. The starting materials may include indole derivatives, benzyl halides, and thiazolidinone precursors. Common reaction conditions involve the use of organic solvents, catalysts, and controlled temperatures.
Step 1: Synthesis of the indole derivative.
Step 2: Formation of the thiazolidinone ring.
Step 3: Coupling of the indole and thiazolidinone moieties.
Industrial Production Methods
Industrial production methods may involve optimization of the synthetic route to increase yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: Conversion of the thioxo group to a sulfoxide or sulfone.
Reduction: Reduction of the carbonyl groups to alcohols.
Substitution: Substitution of the benzyl groups with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction may produce alcohol derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. It may also serve as a ligand in coordination chemistry.
Biology
Biologically, thiazolidinones are known for their antimicrobial, anti-inflammatory, and anticancer properties. This compound may be investigated for similar activities.
Medicine
In medicine, the compound could be explored for its potential therapeutic effects. It may act as a lead compound for drug development targeting specific diseases.
Industry
Industrially, the compound may find applications in the development of new materials, catalysts, and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. These may include enzymes, receptors, and other proteins. The pathways involved could be related to its biological activities, such as inhibition of microbial growth or modulation of inflammatory responses.
Comparison with Similar Compounds
Similar Compounds
- (3Z)-3-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-1-(2-methylbenzyl)-1,3-dihydro-2H-indol-2-one
- (3Z)-3-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-1-(2-fluorobenzyl)-1,3-dihydro-2H-indol-2-one
Uniqueness
The uniqueness of the compound lies in its specific substitution pattern and the presence of both indole and thiazolidinone moieties. This combination may confer unique biological activities and chemical reactivity compared to similar compounds.
Properties
Molecular Formula |
C25H17ClN2O2S2 |
---|---|
Molecular Weight |
477.0 g/mol |
IUPAC Name |
(5Z)-3-benzyl-5-[1-[(2-chlorophenyl)methyl]-2-oxoindol-3-ylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C25H17ClN2O2S2/c26-19-12-6-4-10-17(19)15-27-20-13-7-5-11-18(20)21(23(27)29)22-24(30)28(25(31)32-22)14-16-8-2-1-3-9-16/h1-13H,14-15H2/b22-21- |
InChI Key |
QBJFNVTWCCSEGY-DQRAZIAOSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)CN2C(=O)/C(=C/3\C4=CC=CC=C4N(C3=O)CC5=CC=CC=C5Cl)/SC2=S |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=O)C(=C3C4=CC=CC=C4N(C3=O)CC5=CC=CC=C5Cl)SC2=S |
Origin of Product |
United States |
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